Rabeprazole-d3 Sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rabeprazole-d3 Sulfide is a deuterium-labeled metabolite of Rabeprazole, a proton pump inhibitor used to treat various gastrointestinal disorders such as gastroesophageal reflux disease and peptic ulcer disease . The deuterium labeling in this compound is used for tracing and studying the pharmacokinetics and metabolism of Rabeprazole in scientific research .

Mecanismo De Acción

Target of Action

Rabeprazole-d3 Sulfide primarily targets the H+, K+ ATPase of the gastric parietal cells . These cells are responsible for secreting hydrochloric acid (HCl) in the stomach. The H+, K+ ATPase, also known as the proton pump, plays a crucial role in the final step of gastric acid secretion .

Mode of Action

This compound is a prodrug, which means it is inactive in its original form. When it enters the acidic environment of the parietal cells, it transforms into its active sulphenamide form . This active form inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the H+, K+ ATPase, this compound reduces the production of gastric acid, thereby decreasing the acidity of the stomach . This can have downstream effects on other biochemical processes that are sensitive to pH, such as the activation of digestive enzymes and absorption of certain nutrients.

Pharmacokinetics

Rabeprazole is rapidly absorbed, with peak plasma concentrations occurring approximately 3.5 hours after administration . Its oral bioavailability is approximately 52%, and its absorption is unaffected by food . It is metabolized in the liver by CYP2C19 and CYP3A4, and about 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion. This leads to an increase in gastric pH, which can help heal gastrointestinal ulcers, treat symptoms of gastroesophageal reflux disease (GERD), eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach. The drug is a prodrug that becomes active in the acid environment of the parietal cells Therefore, factors that alter the acidity of the stomach, such as the presence of food or other medications, could potentially influence the drug’s efficacy

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rabeprazole-d3 Sulfide can be synthesized through the oxidation of Rabeprazole thioether using sodium hypochlorite solution as the oxidant . The reaction parameters can be optimized using a continuous flow microreactor, which improves the production efficiency and stability of the compound . The oxidation, quenching, acid-base regulation, and extraction are completed continuously in the microreactor, resulting in a high-purity this compound solution .

Industrial Production Methods

The industrial production of this compound involves the use of advanced microreactor technology to ensure high efficiency and purity. The continuous flow process allows for better control over reaction conditions and minimizes the risk of impurities . This method is preferred over traditional batch processes due to its improved stability and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Rabeprazole-d3 Sulfide undergoes various chemical reactions, including:

Oxidation: The primary reaction for synthesizing this compound from Rabeprazole thioether.

Reduction: Potential reduction reactions to study the stability and reactivity of the compound.

Substitution: Possible substitution reactions to explore the chemical properties and potential modifications of the compound.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite solution is commonly used as the oxidant in the synthesis of this compound.

Reduction: Various reducing agents can be employed to study the reduction reactions of the compound.

Substitution: Different nucleophiles and electrophiles can be used to investigate substitution reactions.

Major Products Formed

The major product formed from the oxidation of Rabeprazole thioether is this compound . Other potential products from reduction and substitution reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Rabeprazole-d3 Sulfide has several scientific research applications, including:

Pharmacokinetics and Metabolism Studies: The deuterium labeling allows for precise tracing and analysis of Rabeprazole’s metabolic pathways and pharmacokinetics.

Drug Development: Used in the development and optimization of new proton pump inhibitors and related compounds.

Biological Research: Investigates the biological effects and interactions of Rabeprazole and its metabolites in various biological systems.

Industrial Applications: Utilized in the production of high-purity Rabeprazole for pharmaceutical use.

Comparación Con Compuestos Similares

Similar Compounds

Rabeprazole: The parent compound, used as a proton pump inhibitor.

Omeprazole: Another proton pump inhibitor with similar uses.

Pantoprazole: A proton pump inhibitor with comparable effects.

Uniqueness

Rabeprazole-d3 Sulfide is unique due to its deuterium labeling, which allows for precise tracing and analysis in pharmacokinetic and metabolic studies . This feature distinguishes it from other proton pump inhibitors and their metabolites, providing valuable insights into the drug’s behavior in biological systems .

Actividad Biológica

Rabeprazole-d3 sulfide is a labeled derivative of rabeprazole, a proton pump inhibitor (PPI) primarily used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. This article examines the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and clinical implications.

Rabeprazole acts by inhibiting the hydrogen-potassium ATPase enzyme in gastric parietal cells, effectively reducing gastric acid secretion. The mechanism involves:

- Protonation : Rabeprazole is protonated in the acidic environment of the stomach, leading to its activation.

- Formation of Active Metabolites : It transforms into an active sulfenamide that irreversibly binds to the ATPase, blocking the final step of acid production .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of its parent compound. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 52% after oral administration.

- Protein Binding : High protein binding rate at about 96.3%.

- Metabolism : Primarily through non-enzymatic pathways with some involvement of cytochrome P450 enzymes (CYP2C19 and CYP3A4) for minor metabolites .

Clinical Studies

- Efficacy in GERD : Rabeprazole has demonstrated significant efficacy in preventing both symptomatic and endoscopic relapse in GERD patients. In a multicenter study, doses of 10 mg and 20 mg were compared against placebo, showing superior outcomes in preventing relapse .

- H. pylori Eradication : A study involving high-dose rabeprazole showed a high eradication rate (93.7%) when used in combination with antibiotics against metronidazole-resistant strains of H. pylori .

Case Studies

- A retrospective analysis indicated that patients treated with rabeprazole experienced fewer nocturnal acid breakthroughs compared to those on other PPIs like omeprazole and pantoprazole, suggesting enhanced acid suppression capabilities .

Metabolic Pathways

This compound undergoes various metabolic transformations, including:

- O-Demethylation : This process leads to the formation of O-demethylated metabolites, which may retain biological activity.

- Biotransformation by Microorganisms : Research has shown that rabeprazole sulfide can be metabolized by certain fungi, indicating potential for biotechnological applications in drug metabolism studies .

Comparative Efficacy

The following table summarizes the comparative efficacy of rabeprazole with other PPIs based on clinical findings:

| Parameter | Rabeprazole | Omeprazole | Esomeprazole |

|---|---|---|---|

| Bioavailability (%) | 52 | 30-40 | 60 |

| Protein Binding (%) | 96.3 | 95 | 97 |

| Median pH (24 hours) | Higher than others | Lower than rabeprazole | Similar to omeprazole |

| Nocturnal Acid Breakthrough | Fewer occurrences | More occurrences | Similar to omeprazole |

Propiedades

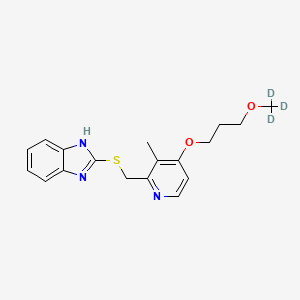

IUPAC Name |

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXAHDOWMOSVAP-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CSC2=NC3=CC=CC=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.